Cas no 1018052-21-5 (3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)

3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[5-cyclopropyl-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- SBB026511
- STK353437
- 3-[7-(difluoromethyl)-5-cyclopropyl-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-2-y l]propanoic acid
- 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
-
- MDL: MFCD10001596
- インチ: 1S/C12H12F2N4O2/c13-11(14)8-5-7(6-1-2-6)15-12-16-9(17-18(8)12)3-4-10(19)20/h5-6,11H,1-4H2,(H,19,20)
- InChIKey: ALKKNAKLABJBGI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C2CC2)=NC2=NC(CCC(=O)O)=NN12)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 381
- トポロジー分子極性表面積: 80.4
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232028-1.0g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 1.0g |
$959.0 | 2024-06-20 | |
Matrix Scientific | 200125-1g |
3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, 95% |
1018052-21-5 | 95% | 1g |
$1110.00 | 2023-09-06 | |
Enamine | EN300-232028-0.05g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.05g |
$224.0 | 2024-06-20 | |
Enamine | EN300-232028-1g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 1g |
$959.0 | 2023-09-15 | |
Enamine | EN300-232028-5g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 5g |
$2110.0 | 2023-09-15 | |
Ambeed | A345198-1g |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 97% | 1g |
$405.0 | 2024-04-26 | |
Enamine | EN300-232028-10.0g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 10.0g |
$3114.0 | 2024-06-20 | |
Enamine | EN300-232028-0.25g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.25g |
$475.0 | 2024-06-20 | |
A2B Chem LLC | AJ06759-500mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 500mg |
$1080.00 | 2024-04-20 | |
A2B Chem LLC | AJ06759-250mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 250mg |
$759.00 | 2024-04-20 |
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid 関連文献
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acidに関する追加情報
Introduction to 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid (CAS No. 1018052-21-5)
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid, identified by its CAS number 1018052-21-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the triazolopyrimidine class, a heterocyclic framework known for its broad spectrum of biological activities. The presence of a cyclopropyl group and a difluoromethyl substituent in its molecular structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.
The 1,2,4triazolo1,5-apyrimidin core of this compound is particularly noteworthy due to its potential to interact with various biological targets. Triazolopyrimidines have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of nitrogen atoms in the triazolopyrimidine ring system facilitates hydrogen bonding and other non-covalent interactions with biological macromolecules, which is crucial for the development of high-affinity ligands.
The difluoromethyl group is a key feature that enhances the metabolic stability and binding affinity of the compound. Fluorine atoms are known to modulate the electronic properties of molecules, often leading to improved pharmacokinetic profiles. In particular, the difluoromethyl group can increase lipophilicity and reduce susceptibility to enzymatic degradation, making it an attractive moiety in drug design.
The cyclopropyl group introduces steric hindrance into the molecule, which can influence its binding mode to biological targets. Steric effects are critical in determining the efficacy and selectivity of a drug molecule. By incorporating a cyclopropyl group, medicinal chemists can fine-tune the interactions between the compound and its target protein or enzyme.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such complex molecules with high accuracy. These computational tools have been instrumental in identifying novel analogs of 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid that may exhibit enhanced potency or selectivity. For instance, molecular dynamics simulations have revealed that the triazolopyrimidine core adopts specific conformations that are favorable for binding to certain enzyme active sites.
In vitro studies have demonstrated that derivatives of this compound class exhibit promising activity against various therapeutic targets. Notably, some analogs have shown inhibitory effects on kinases and other enzymes involved in cancer signaling pathways. The combination of structural features such as the cyclopropyl, difluoromethyl, and triazolopyrimidine moieties makes this compound a versatile scaffold for further derivatization.
The synthesis of 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the process. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
One of the most exciting aspects of this compound is its potential application in developing next-generation therapeutics. Researchers are exploring its efficacy in preclinical models of diseases such as cancer and inflammation. Preliminary data suggest that derivatives of this compound may interfere with critical cellular processes without significant off-target effects.
The role of computational modeling in understanding the mechanism of action cannot be overstated. By integrating experimental data with computational predictions, scientists can gain deeper insights into how this compound interacts with biological systems. This holistic approach has led to the identification of novel pharmacophores and has guided the design of more effective drug candidates.
The future prospects for 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid are vast. As our understanding of biological pathways continues to evolve, new opportunities for therapeutic intervention will emerge. This compound represents a prime example of how structural innovation can lead to breakthroughs in medicine.
In conclusion,3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid (CAS No. 1018052-21-5) is a structurally intriguing molecule with significant potential in medicinal chemistry. Its unique combination of functional groups and biological activity makes it an attractive candidate for further research and development. As advancements in synthetic chemistry and computational biology continue to accelerate,this compound is poised to play a crucial role in shaping the future of drug discovery.
1018052-21-5 (3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid) 関連製品
- 55293-96-4(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde)
- 436088-48-1(5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo1,5-APyrimidine-2-Carboxylic Acid)
- 35446-13-0([1,2,4]Triazolo[1,5-a]pyrimidin-2-amine,5,7-dipropyl-)
- 87253-62-1(5,7-dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylic acid)
- 436088-49-2(Pyrazolo[1,5-a]pyrimidine-2-carboxylicacid, 5-(1-methylethyl)-7-(trifluoromethyl)-)
- 54289-36-0([1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-pentyl-)
- 61993-92-8(Ethanol, 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octylamino]-)
- 832737-20-9(3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propan-1-ol)
- 436088-38-9(Pyrazolo[1,5-a]pyrimidine-2-carboxylicacid, 5-(1-methylcyclopropyl)-7-(trifluoromethyl)-)
- 436088-43-6(Pyrazolo[5,1-b]quinazoline-2-carboxylicacid, 5,6,7,8-tetrahydro-9-(trifluoromethyl)-)
